molecular formula C8H9NO4S B1222155 2-Sulfamoylacetylphenol CAS No. 74538-97-9

2-Sulfamoylacetylphenol

Cat. No. B1222155
CAS RN: 74538-97-9
M. Wt: 215.23 g/mol
InChI Key: MOISSRPSFZRNRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves oxidative cyclization, catalytic enantioselective processes, and sulfamoylation reactions. For instance, the use of elemental sulfur in oxidative cyclization for synthesizing 2-substituted benzothiazoles indicates a potential pathway for derivatives of acetylphenol under metal-free conditions (Li et al., 2017). Similarly, the sulfa-Michael/aldol cascade reaction showcases a method for introducing sulfamoyl groups, which could be adapted for synthesizing 2-Sulfamoylacetylphenol (Su et al., 2013).

Molecular Structure Analysis

Molecular structure optimization and characterization techniques, such as X-ray crystallography, FT-IR, NMR, and mass spectrometry, are crucial for understanding the geometry and electronic properties of compounds. The detailed molecular structure of a novel thiophene-containing compound has been determined, highlighting the importance of intramolecular interactions in stabilizing the geometry (Mabkhot et al., 2016).

Chemical Reactions and Properties

Reactivity studies, such as those involving sulfamoylation reactions, provide insight into the functional group transformations applicable to 2-Sulfamoylacetylphenol. For instance, regioselective sulfamoylation at low temperatures has been employed for synthesizing small molecule inhibitors, demonstrating the potential for selective functionalization (Miller et al., 2015).

Physical Properties Analysis

The physical properties of chemical compounds, including solubility, melting point, and crystalline structure, are often determined by their molecular structure and intermolecular forces. Techniques such as spectroscopic studies and density functional theory (DFT) calculations are employed to predict and verify these properties. For example, theoretical and spectroscopic studies on 2-trifluoroacetylphenol provide insights into intramolecular hydrogen bonding and its impact on physical properties (Moosavi-Tekyeh & Tayyari, 2015).

Scientific Research Applications

Toxicokinetics and Modes of Action

Perfluoroalkyl acid salts and derivatives, similar in structure to 2-Sulfamoylacetylphenol, are crucial in consumer and industrial applications. However, their global distribution, environmental persistence, presence in humans and wildlife, and laboratory animal model toxicity have raised significant scientific, regulatory, and public interest. Understanding the toxicokinetics and modes of action of such compounds is crucial for assessing their impact on health and the environment (Andersen et al., 2008).

Antioxidant Activity in Azo-Sulfa Compounds

Research on sulfa drugs, similar to 2-Sulfamoylacetylphenol, shows their potential as antioxidants. The synthesis of azo-sulfa compounds and their evaluation as antioxidant agents indicate that these compounds can possess significant antioxidant activities, which might be useful in various therapeutic and industrial applications (Muhammad-Ali et al., 2019).

Sulfamates in Therapeutics

Sulfamic acid derivatives, including sulfamates, exhibit a wide range of pharmacological applications. They are used in the design of antibiotics against drug-resistant infections, antiviral agents, and anticancer drugs. The chemical structure of these compounds, similar to 2-Sulfamoylacetylphenol, allows for diverse therapeutic applications, highlighting their importance in medicinal chemistry (Winum et al., 2004).

Indoor and Outdoor Air Concentrations

Compounds like 2-Sulfamoylacetylphenol, particularly perfluoroalkyls and polybrominated diphenyl ethers, are used in various domestic and workplace products. Their presence in remote locations and accumulation in the food chain necessitate the study of their source signature and strength in indoor and outdoor environments. Such research is vital for environmental monitoring and regulation (Shoeib et al., 2004).

Novel Therapeutic Applications

The therapeutic potential of sulfamides, which share functional similarities with 2-Sulfamoylacetylphenol, is significant. Their role in enzyme inhibition, including carbonic anhydrases and a range of proteases, makes them valuable in drug design for various conditions such as cancer, glaucoma, and inflammation. This highlights the broad scope of applications for compounds structurally similar to 2-Sulfamoylacetylphenol in therapeutics (Winum et al., 2006).

Future Directions

The future directions for research on 2-Sulfamoylacetylphenol could involve further investigation into its role as a metabolite of Zonisamide and its potential applications in various fields of research .

properties

IUPAC Name

2-(2-hydroxyphenyl)-2-oxoethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c9-14(12,13)5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5H2,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOISSRPSFZRNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CS(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30996063
Record name 2-(2-Hydroxyphenyl)-2-oxoethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30996063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Sulfamoylacetylphenol

CAS RN

74538-97-9
Record name 2-Sulfamoylacetylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074538979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxyphenyl)-2-oxoethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30996063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-SULFAMOYLACETYL PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3E476639D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
H Nakasa, M Komiya, S Ohmori, M Kitada… - … in chemical pathology …, 1992 - europepmc.org
… The optimal formation of 2-sulfamoylacetylphenol from … effect on the formation of 2-sulfamoylacetylphenol in a dose-… zonisamide to 2-sulfamoylacetylphenol in rat liver microsomes. …
Number of citations: 18 europepmc.org
K Sugihara, S Kitamura, K Tatsumi - Drug metabolism and disposition, 1996 - ASPET
… agent, is primarily metabolized to 2-sulfamoylacetylphenol by reductive cleavage of the 1,2-… Stoichiometric studies showed that 2-sulfamoylacetylphenol was formed accompanying …
Number of citations: 83 dmd.aspetjournals.org
H Nakasa, M Komiya, S Ohmori, T Rikihisa… - Molecular …, 1993 - ASPET
… Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) was metabolized to 2-sulfamoylacetylphenol (SMAP) in human liver microsomes under anaerobic conditions. The formation of …
Number of citations: 85 molpharm.aspetjournals.org
H Nakasa, M Komiya, S Ohmori, T Rikihisa… - Drug metabolism and …, 1993 - Citeseer
The reductive metabolism of 1, 2-benzisoxazole-3-methanesulfonamide (zonisamide) to 2-sulfamoylacetylphenol(SMAP) was ob-served in liver microsomes from female rats, as well as …
Number of citations: 28 citeseerx.ist.psu.edu
PN Patsalos, PN Patsalos - Antiepileptic Drug Interactions: A Clinical …, 2013 - Springer
… reduction to form 2-sulfamoylacetylphenol (50 %), the latter being subsequently glucuronidated. The reduction of zonisamide to 2-sulfamoylacetylphenol is mediated by the CYP3A4 …
Number of citations: 2 link.springer.com
SA Flowers, S Bhat, JC Lee - Pharmacotherapy: The Journal of …, 2020 - Wiley Online Library
… Treatment with antibiotics significantly inhibits the urinary and fecal excretion of 2-sulfamoylacetylphenol in vivo. Of the eight organisms tested, zonisamide reductase activity was …
L Jourova, P Anzenbacher… - Biomedical Papers of …, 2016 - biomed.papers.upol.cz
… also reported the reductive metabolism forming 2-sulfamoylacetylphenol. in line with these … the urinary and faecal excretion of 2-sulfamoylacetylphenol, while re-contamination of the …
Number of citations: 70 biomed.papers.upol.cz
EK Mallory, A Acharya, SE Rensi… - … 2018: Proceedings of …, 2018 - World Scientific
… Similarly, the second closest reaction vector to the transformation of zonisamide to 2-sulfamoylacetylphenol was present in E. coli metabolic pathways. …
Number of citations: 33 www.worldscientific.com
Y Xie, F Hu, D Xiang, H Lu, W Li, A Zhao… - Drug Metabolism …, 2020 - Taylor & Francis
… which is mainly metabolized to 2-sulfamoylacetylphenol through reduction of benzisoxazole … role in the reduction of zonisamide to 2-sulfamoylacetylphenol in vivo, and among several …
Number of citations: 43 www.tandfonline.com
H Nakasa, H Nakamura, S Ono, M Tsutsui… - European journal of …, 1998 - Springer
… In rats and humans, the largest part of an oral dose of zonisamide is excreted in the urine as unchanged zonisamide, 2-sulfamoylacetylphenol (SMAP) and SMAP conjugated with …
Number of citations: 63 link.springer.com

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